molecular formula C10H12F6O4 B14649385 Dimethyl 2,3-bis(2,2,2-trifluoroethyl)butanedioate CAS No. 53392-81-7

Dimethyl 2,3-bis(2,2,2-trifluoroethyl)butanedioate

Cat. No.: B14649385
CAS No.: 53392-81-7
M. Wt: 310.19 g/mol
InChI Key: QFQXMIUCMIBNDA-UHFFFAOYSA-N
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Description

Dimethyl 2,3-bis(2,2,2-trifluoroethyl)butanedioate is a chemical compound known for its unique structure and properties. It is characterized by the presence of two trifluoroethyl groups attached to a butanedioate backbone, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,3-bis(2,2,2-trifluoroethyl)butanedioate typically involves the esterification of butanedioic acid derivatives with 2,2,2-trifluoroethanol. The reaction is usually catalyzed by acidic conditions, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,3-bis(2,2,2-trifluoroethyl)butanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted butanedioate derivatives.

Scientific Research Applications

Dimethyl 2,3-bis(2,2,2-trifluoroethyl)butanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl 2,3-bis(2,2,2-trifluoroethyl)butanedioate involves its interaction with molecular targets through its ester and trifluoroethyl groups. These interactions can lead to modifications in molecular pathways, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,2,2-trifluoroethyl) carbonate
  • Bis(2,2,2-trifluoroethyl) ether
  • 2,2,2-Trifluoroethyl acetate

Uniqueness

Dimethyl 2,3-bis(2,2,2-trifluoroethyl)butanedioate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of ester and trifluoroethyl groups makes it versatile for various applications, setting it apart from other similar compounds.

Properties

CAS No.

53392-81-7

Molecular Formula

C10H12F6O4

Molecular Weight

310.19 g/mol

IUPAC Name

dimethyl 2,3-bis(2,2,2-trifluoroethyl)butanedioate

InChI

InChI=1S/C10H12F6O4/c1-19-7(17)5(3-9(11,12)13)6(8(18)20-2)4-10(14,15)16/h5-6H,3-4H2,1-2H3

InChI Key

QFQXMIUCMIBNDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(F)(F)F)C(CC(F)(F)F)C(=O)OC

Origin of Product

United States

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